molecular formula C10H12N2O2 B3038175 Amino(2,4-dimethoxyphenyl)acetonitrile CAS No. 785767-37-5

Amino(2,4-dimethoxyphenyl)acetonitrile

Cat. No. B3038175
M. Wt: 192.21 g/mol
InChI Key: AYKGQQKLQZERIA-UHFFFAOYSA-N
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Description

“Amino(2,4-dimethoxyphenyl)acetonitrile” is a chemical compound with the molecular formula C10H12N2O2 . It is also known as “(2-aminoanilino)(3,4-dimethoxyphenyl)acetonitrile” with a molecular weight of 283.33 .


Synthesis Analysis

The synthesis of compounds similar to “Amino(2,4-dimethoxyphenyl)acetonitrile” has been reported in various studies . For instance, one study discussed the synthesis of dihydrexidine and SKF 38393 catecholamine-based analogues, which are related to the compound . The synthesis involved multistep reactions using various reagents and conditions .


Molecular Structure Analysis

The InChI code for “Amino(2,4-dimethoxyphenyl)acetonitrile” is 1S/C16H17N3O2/c1-20-15-8-7-11(9-16(15)21-2)14(10-17)19-13-6-4-3-5-12(13)18/h3-9,14,19H,18H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Safety And Hazards

The safety data sheet for a related compound, (3,4-Dimethoxyphenyl)acetonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is also highly flammable and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-amino-2-(2,4-dimethoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKGQQKLQZERIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C#N)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino(2,4-dimethoxyphenyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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